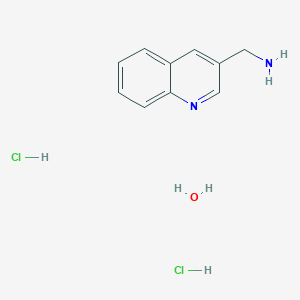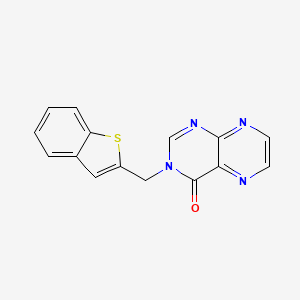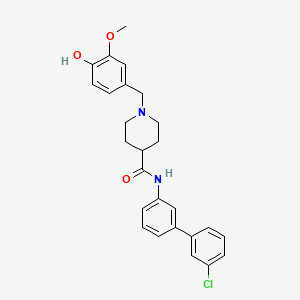![molecular formula C20H24N4O2 B3808994 8-methyl-2-[3-(pyrimidin-2-yloxy)benzoyl]-2,8-diazaspiro[4.5]decane](/img/structure/B3808994.png)
8-methyl-2-[3-(pyrimidin-2-yloxy)benzoyl]-2,8-diazaspiro[4.5]decane
Descripción general
Descripción
8-methyl-2-[3-(pyrimidin-2-yloxy)benzoyl]-2,8-diazaspiro[4.5]decane, also known as MPBD, is a novel compound that has gained significant attention in the scientific community due to its unique properties. MPBD belongs to the class of spirocyclic compounds, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
8-methyl-2-[3-(pyrimidin-2-yloxy)benzoyl]-2,8-diazaspiro[4.5]decane has been extensively studied for its various scientific research applications. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. 8-methyl-2-[3-(pyrimidin-2-yloxy)benzoyl]-2,8-diazaspiro[4.5]decane has also been shown to have antiviral activity against the influenza virus and the human immunodeficiency virus (HIV). Additionally, 8-methyl-2-[3-(pyrimidin-2-yloxy)benzoyl]-2,8-diazaspiro[4.5]decane has been found to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for various autoimmune diseases.
Mecanismo De Acción
The mechanism of action of 8-methyl-2-[3-(pyrimidin-2-yloxy)benzoyl]-2,8-diazaspiro[4.5]decane is not fully understood, but it is believed to act by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and its inhibition by 8-methyl-2-[3-(pyrimidin-2-yloxy)benzoyl]-2,8-diazaspiro[4.5]decane leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
8-methyl-2-[3-(pyrimidin-2-yloxy)benzoyl]-2,8-diazaspiro[4.5]decane has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit viral replication, and modulate the immune response. 8-methyl-2-[3-(pyrimidin-2-yloxy)benzoyl]-2,8-diazaspiro[4.5]decane has also been shown to have anti-angiogenic effects, which may contribute to its anticancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 8-methyl-2-[3-(pyrimidin-2-yloxy)benzoyl]-2,8-diazaspiro[4.5]decane is its potent anticancer activity against various cancer cell lines. It also has antiviral, anti-inflammatory, and immunomodulatory effects, making it a potential therapeutic agent for various diseases. However, one of the limitations of 8-methyl-2-[3-(pyrimidin-2-yloxy)benzoyl]-2,8-diazaspiro[4.5]decane is its low yield in the synthesis process, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for the research of 8-methyl-2-[3-(pyrimidin-2-yloxy)benzoyl]-2,8-diazaspiro[4.5]decane. One area of research is the optimization of the synthesis process to improve the yield of the compound. Another area of research is the investigation of the mechanism of action of 8-methyl-2-[3-(pyrimidin-2-yloxy)benzoyl]-2,8-diazaspiro[4.5]decane and its potential targets. Additionally, further studies are needed to evaluate the safety and efficacy of 8-methyl-2-[3-(pyrimidin-2-yloxy)benzoyl]-2,8-diazaspiro[4.5]decane in animal models and clinical trials. Finally, the potential use of 8-methyl-2-[3-(pyrimidin-2-yloxy)benzoyl]-2,8-diazaspiro[4.5]decane as a therapeutic agent for various diseases should be explored further.
Propiedades
IUPAC Name |
(8-methyl-2,8-diazaspiro[4.5]decan-2-yl)-(3-pyrimidin-2-yloxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-23-11-6-20(7-12-23)8-13-24(15-20)18(25)16-4-2-5-17(14-16)26-19-21-9-3-10-22-19/h2-5,9-10,14H,6-8,11-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPXLGVOUBMHLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CCN(C2)C(=O)C3=CC(=CC=C3)OC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(3'-acetyl-4-biphenylyl)thio]acetamide](/img/structure/B3808922.png)
![[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]amine hydrochloride hydrate](/img/structure/B3808929.png)

![N-(1,1-dimethyl-2-oxo-2-{[2-(1H-pyrazol-1-ylmethyl)benzyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B3808951.png)
![{1-[(1-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-4-piperidinyl)methyl]-1H-1,2,3-triazol-4-yl}methanol trifluoroacetate (salt)](/img/structure/B3808956.png)
![N~2~,N~4~-dimethyl-N~2~-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B3808959.png)
![2-ethyl-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N,4-dimethyl-1,3-oxazole-5-carboxamide](/img/structure/B3808965.png)
![2-methyl-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B3808970.png)
![5-{[4-(4-methoxybenzoyl)-1-piperazinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone](/img/structure/B3808974.png)
![2-({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}methyl)phenol](/img/structure/B3808988.png)

![N-cyclohexyl-2-[(3-fluorophenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B3809012.png)
![3-[(1E)-3-(3-cyclobutyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-3-oxoprop-1-en-1-yl]-4H-chromen-4-one](/img/structure/B3809022.png)